Endoxifen Hydrochloride

Pharmacokinetics Bioavailability Drug Metabolism

Tamoxifen efficacy depends on CYP2D6-mediated activation; up to 10% of patients are poor metabolizers, risking recurrence. Endoxifen HCl is the pre-formed active metabolite that bypasses this barrier, ensuring predictable therapeutic exposure regardless of CYP2D6 genotype. • 8-fold higher plasma concentration vs. equivalent tamoxifen dose • 30-100× more potent ERα antagonism; IC50 100-500 nM in MCF-7 cells • Enables CYP2D6-agnostic formulation development and robust preclinical models

Molecular Formula C25H28ClNO2
Molecular Weight 409.9 g/mol
CAS No. 1032008-74-4
Cat. No. B607324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndoxifen Hydrochloride
CAS1032008-74-4
SynonymsEndoxifen HCl;  Endoxifen hydrochloride;  Z-Endoxifen HCl;  4-Hydroxy-N-desmethyltamoxifen;  N-Desmethyl-4-hydroxytamoxifen; 
Molecular FormulaC25H28ClNO2
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
InChIInChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24-;
InChIKeyRPFIMPDXTABYCN-BJFQDICYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Endoxifen Hydrochloride Specifications & Chemical Profile


Endoxifen Hydrochloride (Z-Endoxifen HCl) is the hydrochloride salt of the most potent active metabolite of the widely prescribed prodrug tamoxifen [1]. It functions as a selective estrogen receptor modulator (SERM) and antagonist, directly targeting estrogen receptor-alpha (ERα) for degradation in breast cancer cells [2]. As a pre-formed, active pharmaceutical ingredient (API), endoxifen is available as a white to off-white solid with a molecular weight of 409.95 g/mol, exhibiting high solubility in DMSO (≥35 mg/mL) but very poor aqueous solubility (<0.1 mg/mL), which are critical parameters for formulation development and in vitro assay design . This compound is central to clinical development programs aiming to bypass the highly variable, CYP2D6-dependent metabolic activation required for tamoxifen efficacy [1].

Active metabolite Bypasses CYP2D6-mediated activation for consistent pathway modulation
ERα targeting Directly promotes ERα degradation in breast cancer cell models
SERM comparison Enables comparative studies with tamoxifen and other SERMs/SERDs

Endoxifen Hydrochloride Irreplaceability


Direct procurement and use of Endoxifen Hydrochloride is not interchangeable with tamoxifen citrate or 4-hydroxytamoxifen (4HT) due to fundamental pharmacokinetic and pharmacogenetic barriers. Tamoxifen is a prodrug requiring hepatic conversion, primarily by the highly polymorphic CYP2D6 enzyme, to form the active metabolite endoxifen [1]. This metabolic step is a critical bottleneck; studies show that 7-10% of patients are CYP2D6 poor metabolizers and a larger fraction are intermediate metabolizers, all of whom fail to achieve therapeutic plasma concentrations of endoxifen (>5.9 ng/mL) from standard tamoxifen dosing [2]. This variability directly correlates with increased risk of breast cancer recurrence [3]. Administering endoxifen directly bypasses this hepatic activation step entirely, ensuring predictable, therapeutic exposure independent of a patient's CYP2D6 genotype or co-medication with CYP2D6 inhibitors like fluoxetine or paroxetine [1]. The quantitative evidence below establishes the specific, measurable advantages of endoxifen hydrochloride over its prodrug and other active metabolites.

Endoxifen HCl
Tamoxifen / 4HT
Activation
Active compound; no hepatic conversion required
Prodrug; requires variable CYP2D6 metabolism
Exposure control
Consistent systemic levels across models
Highly variable; dependent on metabolic capacity
In vivo half‑life
Longer sustained exposure
4HT: shorter half‑life, limited exposure

Endoxifen Hydrochloride Comparative Evidence


In Vivo Pharmacokinetics vs. Tamoxifen

Direct oral administration of Endoxifen Hydrochloride achieves substantially higher plasma concentrations of the active moiety (endoxifen) compared to an equivalent dose of its prodrug, tamoxifen. This is a critical differentiator, as it circumvents the rate-limiting and genetically variable CYP2D6-mediated bioactivation step required for tamoxifen. In a head-to-head murine pharmacokinetic study, oral administration of ENDX·HCl resulted in an eightfold (8x) greater plasma concentration of endoxifen than an equivalent dose of oral tamoxifen [1]. Furthermore, this study demonstrated that after a 5-day dosing regimen, endoxifen accumulated in plasma to levels exceeding the clinically targeted therapeutic thresholds (0.1 μM and 1.0 μM) by two- to fourfold [1].

Plasma Endoxifen
Head‑to‑head
8‑fold higher from ENDX·HCl vs. tamoxifen
Bypasses CYP2D6 bottleneck; supports consistent ER pathway exposure
Murine model; oral dosing
Pharmacokinetics Bioavailability Drug Metabolism

In Vitro Potency vs. Tamoxifen

Endoxifen is quantifiably more potent as an antiestrogen than its parent drug, tamoxifen. While tamoxifen is a prodrug, endoxifen is the active metabolite responsible for the majority of the pharmacological effect. Direct comparison studies have established that endoxifen is 30- to 100-fold more potent than tamoxifen in its ability to antagonize the estrogen receptor and inhibit estrogen-dependent cell proliferation [1]. This significant potency differential is a core reason for developing endoxifen as a standalone therapeutic agent.

ER Antagonism
Class‑level
30–100× more potent than tamoxifen
Supports lower concentrations in estrogen receptor assays
Based on in vitro antagonism data
Estrogen Receptor Antiproliferative Potency

Antiproliferative Effect vs. 4-Hydroxytamoxifen

Endoxifen and 4-hydroxytamoxifen (4HT) are both active metabolites of tamoxifen. However, they exhibit distinct anti-proliferative profiles against breast cancer cells. A direct in vitro comparison in MCF-7 cells showed that endoxifen has a higher IC50 than 4HT, meaning it is less potent on a molar basis. The IC50 for endoxifen was 100 nM (in estradiol-deprived media), whereas the IC50 for 4-OH tamoxifen was 10 nM, representing a 10-fold difference [1]. Despite this, endoxifen's advantage lies in its far superior pharmacokinetic profile in vivo; plasma concentrations of 4HT in patients taking tamoxifen are only about one-third those of endoxifen, and 4HT has a significantly shorter half-life [1][2]. Therefore, endoxifen is the primary driver of tamoxifen's clinical effect due to its higher and more sustained systemic exposure.

MCF‑7 IC50
Head‑to‑head
100 nM (endoxifen) vs. 10 nM (4HT)
4HT more potent in vitro; endoxifen dominates in vivo systemic exposure
6‑day culture, estradiol‑deprived media
Metabolite Activity Cell Viability IC50

hERG Channel Inhibition Comparison

Both endoxifen and tamoxifen are known to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, an effect linked to drug-induced QT prolongation and potential cardiotoxicity. A direct comparison of their inhibitory potency on hERG tail currents revealed that endoxifen (IC50 = 1.6 μM) is a more potent hERG channel inhibitor than its parent compound, tamoxifen [1]. This quantitative difference is an important safety consideration for researchers designing in vivo studies or for those involved in formulation development, as it suggests a potentially higher risk of cardiac adverse events at equivalent or high systemic exposures.

hERG IC50
Head‑to‑head
1.6 μM
Higher hERG inhibition vs. tamoxifen; relevant for cardiac safety endpoints
Cloned hERG assay; tail currents
Cardiotoxicity hERG Safety Pharmacology

Enteric Formulation and Isomer Stability

A key differentiator for sourcing Endoxifen Hydrochloride is the availability of patented, stable formulations. The active Z-isomer of endoxifen is susceptible to acid-catalyzed isomerization in the stomach to the inactive E-isomer, which can significantly reduce bioavailability. To overcome this, proprietary enteric-coated oral formulations have been developed and patented (e.g., U.S. Patent No. 12,281,056 with 58 claims) that are designed to bypass the stomach and release the drug in the intestine [1]. These formulations are claimed to maintain high purity and stability of the (Z)-endoxifen isomer, ensuring that a greater proportion of the administered dose reaches the systemic circulation as the active anti-estrogen [1].

Enteric Formulation
Reported
Patented coating prevents Z‑to‑E isomerization
Stabilizes active isomer for oral delivery research
U.S. Patent 12,281,056; gastric bypass
Formulation Stability Drug Delivery

Endoxifen Hydrochloride Applications


Endocrine-Resistant Breast Cancer Models

Endoxifen Hydrochloride is the preferred agent for establishing proof-of-concept in animal models of breast cancer, particularly those resistant to tamoxifen or aromatase inhibitors. As demonstrated in Section 3, direct oral administration of ENDX·HCl yields an 8-fold higher plasma concentration of the active anti-estrogen compared to an equivalent dose of tamoxifen, ensuring robust target engagement [1]. This is essential for evaluating therapeutic potential in PDX or xenograft models derived from patients who have progressed on standard endocrine therapy. Its use guarantees predictable and therapeutic drug levels irrespective of the animal's metabolic capacity, eliminating a major confounding variable [2].

ERα Degradation Studies

For detailed molecular pharmacology studies, endoxifen is the key reagent for investigating the proteasome-mediated degradation of estrogen receptor-alpha (ERα). Its potency is well-characterized, being 30-100x more effective than tamoxifen at antagonizing the receptor [3]. This high potency allows for experiments at lower, more physiologically relevant concentrations, reducing the likelihood of off-target effects that can occur with higher doses of the less potent prodrug. The specific anti-proliferative profile established in MCF-7 cells (IC50 of 100-500 nM) provides a reliable benchmark for comparative studies with novel SERMs or SERDs (Selective Estrogen Receptor Degraders) [4].

CYP2D6-Agnostic Drug Formulation

For pharmaceutical scientists and CROs engaged in developing next-generation endocrine therapies, Endoxifen Hydrochloride is the critical API for formulating a 'CYP2D6-agnostic' drug product. The foundational evidence from Section 2 confirms that up to 10% of patients cannot adequately convert tamoxifen to endoxifen, creating a significant unmet medical need [5]. Development programs utilize Endoxifen HCl to create stable, high-purity oral formulations, such as the patented enteric-coated versions that protect the active Z-isomer from gastric acid isomerization [6]. This application is central to clinical trials (e.g., NCT02311933) that directly compare endoxifen monotherapy against tamoxifen to demonstrate superiority in patient populations with defined CYP2D6 genotypes [7].

Cardiac Safety Assessment

Endoxifen Hydrochloride serves as a critical reference compound in cardiac safety panels, particularly for evaluating hERG channel liability. Its well-defined and potent inhibitory effect on hERG tail currents (IC50 = 1.6 μM) [8] makes it an ideal positive control for high-throughput patch-clamp assays and for benchmarking the cardiac safety margin of new chemical entities within the SERM class. This known liability also underscores the necessity for rigorous ECG monitoring in preclinical toxicology studies of endoxifen and its formulations, guiding dose selection to avoid exposures that exceed safety thresholds.

Application
Selection Property
Validation Focus
Endocrine‑resistant BC models
Active metabolite; CYP2D6 bypass
Plasma exposure and tumor response endpoints
ERα degradation studies
High‑potency ERα antagonist
ERα protein levels; cell proliferation assays
Oral formulation research
CYP2D6‑independent delivery
PK consistency across metabolic models
Cardiac safety assessment
Characterized hERG liability
hERG inhibition and ECG endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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